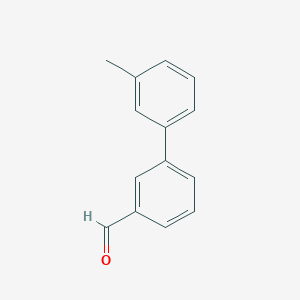

3-(3-Methylphenyl)benzaldehyde

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-(3-methylphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-11-4-2-6-13(8-11)14-7-3-5-12(9-14)10-15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGSXBNQBKIILK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362744 | |

| Record name | 3-(3-methylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216443-78-6 | |

| Record name | 3-(3-methylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 216443-78-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Research Context and Significance of 3 3 Methylphenyl Benzaldehyde in Advanced Organic Chemistry

Role as a Key Intermediate and Building Block in Complex Molecular Synthesis

3-(3-Methylphenyl)benzaldehyde serves as a pivotal intermediate and building block in the assembly of more complex molecular structures. Its bifunctional nature, possessing a reactive aldehyde group and a biphenyl (B1667301) backbone that can be further functionalized, makes it a valuable reagent in organic synthesis.

Chemists utilize this compound to construct a variety of intricate molecules. For instance, it is a key reagent in the synthesis of substituted benzoxazole (B165842) derivatives. chemicalbook.com Benzoxazoles are an important class of heterocyclic compounds recognized for their wide range of pharmacological activities, providing a versatile scaffold for the rational design of bioactive molecules. mdpi.com The synthesis often involves the condensation of an o-aminophenol with an aldehyde, where this compound provides the specific biphenyl substituent.

Furthermore, the aldehyde functional group is a gateway to numerous chemical transformations. It readily participates in condensation reactions, such as the aldol (B89426) condensation, to form larger, more elaborate structures. sci-hub.ru Research on related aromatic aldehydes demonstrates their use in multi-component reactions (MCRs), which allow for the rapid assembly of complex heterocyclic systems in a single step. semanticscholar.org For example, a derivative, 2-Methyl-3-(3-methylphenyl)acrylic acid, is synthesized from 3-methylbenzaldehyde (B113406) through a condensation reaction with methylmalonic acid, highlighting the utility of the aldehyde group as a synthetic handle. nih.gov

The broader family of substituted biphenyl aldehydes are recognized as essential intermediates in the creation of fine chemicals. chemimpex.com The synthesis of chalcones, for example, often involves the condensation of a substituted benzaldehyde (B42025) with an acetophenone. smolecule.com These chalcones then serve as precursors for flavonoids and other bioactive compounds. smolecule.com This establishes this compound as a foundational component for generating molecular diversity and complexity.

Table 1: Key Synthetic Applications

| Product Class | Synthetic Reaction | Significance of this compound |

|---|---|---|

| Benzoxazoles | Condensation with o-aminophenols | Provides the 3-(3-methylphenyl) substituent to the heterocyclic core. chemicalbook.commdpi.com |

| Chalcones | Aldol Condensation | Acts as the aldehyde component to form the characteristic chalcone (B49325) backbone. smolecule.com |

| Complex Heterocycles | Multi-component Reactions | Serves as a key building block for the rapid assembly of diverse molecular scaffolds. semanticscholar.org |

Academic Importance in Investigating Aromatic Aldehyde Reactivity

This compound is an important substrate for academic research focused on the reactivity of aromatic aldehydes. The interplay between the two aromatic rings and the influence of the methyl substituent provide a unique electronic and steric environment for the aldehyde group.

A fundamental reaction of aldehydes is the formation of Schiff bases (imines) with primary amines. researchgate.net Research on substituted aromatic aldehydes demonstrates their ability to form relatively stable adducts with amino groups, a reaction of core importance in both synthetic and biological chemistry. researchgate.net

Kinetic studies on the reactions of aromatic aldehydes with atmospheric radicals, such as the nitrate (B79036) radical (NO₃), provide further insight into their reactivity. Research on tolualdehydes (B1143350) (methylbenzaldehydes) has shown that the position of the methyl group affects the reaction rate and that the primary reaction mechanism is the abstraction of the aldehydic hydrogen atom. copernicus.orgcopernicus.org This type of fundamental research helps to characterize the intrinsic reactivity of the aldehyde group within the specific electronic context of the 3-(3-methylphenyl) framework. Other areas of academic investigation include cycloaddition reactions and condensation reactions like the Knoevenagel condensation, which further probe the synthetic utility and reaction mechanisms of this class of aldehydes. beilstein-journals.orgsemanticscholar.org

Table 2: Reactivity Profile

| Reaction Type | Key Features | Relevance to this compound |

|---|---|---|

| Schiff Base Formation | Reaction with primary amines | A fundamental reaction used to study the electrophilicity of the aldehyde. researchgate.net |

| Radical Abstraction | Reaction with radicals like NO₃ | The rate is influenced by the methyl substituent, providing insight into bond dissociation energies. copernicus.orgcopernicus.org |

| Condensation Reactions | Aldol, Knoevenagel, etc. | Substituent effects influence reaction pathways and product distribution. nih.govacs.org |

Broader Implications for Medicinal and Agrochemical Research

The structural motifs derived from this compound are of considerable interest in the fields of medicinal and agrochemical research. The ability to use this compound as a building block for diverse molecular scaffolds translates directly into the generation of new candidates for drug discovery and crop protection.

As mentioned, this aldehyde is a precursor to benzoxazole derivatives. chemicalbook.com The benzoxazole core is a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. mdpi.com Similarly, oxadiazole heterocycles, which can be synthesized from aldehyde precursors, are explored for their therapeutic potential. evitachem.com Derivatives of 1,2,4-oxadiazoles have shown promise as antimicrobial and anticancer agents.

The development of new pharmaceuticals and agrochemicals often runs in parallel, as many biological targets are conserved across different life forms. researchgate.net Compounds derived from substituted benzaldehydes are frequently screened for both applications. For example, derivatives of aromatic aldehydes are used to create novel quinazolinones, which have demonstrated significant antibacterial and antifungal activity. jmchemsci.com Furthermore, some pesticide patents describe esters derived from substituted benzaldehydes. google.com Chalcones, synthesized from precursors like this compound, are also investigated for a wide range of bioactivities, including antimicrobial and anticancer effects, making them relevant to both pharmaceutical and agricultural applications. smolecule.com

The utility of this compound as an intermediate allows researchers to synthesize libraries of related compounds, which can then be screened to identify new lead structures for the development of novel medicines and agrochemicals. chemimpex.comlookchem.com

Synthetic Methodologies and Strategic Approaches to 3 3 Methylphenyl Benzaldehyde

Established Synthetic Routes

Friedel-Crafts Acylation of 3-Methylbiphenyl

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic ring. In the context of synthesizing a precursor to 3-(3-Methylphenyl)benzaldehyde, this involves the acylation of 3-methylbiphenyl. While direct formylation methods exist, the acylation with an acyl halide (like acetyl chloride) followed by subsequent functional group manipulation is a common strategy.

The Friedel-Crafts acylation proceeds through a well-established two-step electrophilic aromatic substitution (EAS) mechanism wikipedia.org. The initial step involves the generation of a highly electrophilic acylium ion. This is typically achieved by the reaction of an acyl halide or anhydride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃) d-nb.info.

The mechanism can be summarized as follows:

Formation of the Acylium Ion: The Lewis acid coordinates to the halogen of the acyl halide, polarizing the carbon-halogen bond and facilitating its cleavage to form a resonance-stabilized acylium ion (R-C≡O⁺).

Electrophilic Attack: The π-electron system of the aromatic ring (3-methylbiphenyl) acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step is the rate-determining step as it disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex wikipedia.org.

Deprotonation: A weak base, often the Lewis acid-halide complex (e.g., [AlCl₄]⁻), abstracts a proton from the carbon atom bearing the newly attached acyl group. This restores the aromaticity of the ring and yields the final acylated product .

The reaction is generally considered to be under kinetic control, meaning the product distribution is determined by the relative activation energies of the pathways leading to different isomers d-nb.info.

The regiochemical outcome of the Friedel-Crafts acylation on 3-methylbiphenyl is dictated by the directing effects of the substituents on the biphenyl (B1667301) core. In 3-methylbiphenyl, we have a phenyl group and a methyl group as substituents on the two aromatic rings.

Activating and Directing Effects: Both the methyl group and the phenyl group are activating substituents and are ortho, para-directors for electrophilic aromatic substitution wikipedia.org. The methyl group is an activating group due to its electron-donating inductive effect. The phenyl group is also activating and directs to the ortho and para positions of the ring it is attached to.

Steric Hindrance: Steric hindrance plays a crucial role in determining the final product distribution. The bulky nature of the acylating agent and the catalyst complex can hinder attack at sterically congested positions.

For 3-methylbiphenyl, electrophilic attack can occur on either of the two rings. The methyl-substituted ring is activated by the methyl group. The unsubstituted ring is activated by the phenyl group. The interplay between the electronic effects of the substituents and steric hindrance will determine the major product(s). In a related study on the acetylation of 3,3'-dimethylbiphenyl, it was observed that monoacetylation predominantly occurs at the 4-position, which is para to the methyl group and ortho to the phenyl group of the other ring acs.orgwikipedia.org. This suggests a strong directing effect from the methyl group towards its para position, which is also sterically accessible. Attack at the 6-position, which is ortho to the methyl group, is generally disfavored due to steric hindrance acs.orgwikipedia.org.

| Position of Attack | Directing Group(s) | Steric Hindrance | Expected Product |

|---|---|---|---|

| 4-position (on methyl-substituted ring) | para to methyl, ortho to phenyl | Low | Major |

| 6-position (on methyl-substituted ring) | ortho to methyl | High | Minor |

| 2-position (on methyl-substituted ring) | ortho to methyl | High | Minor |

| 4'-position (on unsubstituted ring) | para to the methylphenyl group | Low | Possible |

The yield and selectivity of the Friedel-Crafts acylation can be significantly influenced by the reaction conditions and the choice of catalyst.

Solvent and Temperature: The choice of solvent can affect the solubility of the reactants and the activity of the catalyst. Common solvents for Friedel-Crafts reactions include carbon disulfide, nitrobenzene, and chlorinated hydrocarbons like 1,2-dichloroethane. In the study of 3,3'-dimethylbiphenyl acetylation, conducting the reaction in boiling 1,2-dichloroethane was found to be superior to other conditions, leading to an almost quantitative yield of the monoacetylated product acs.orgwikipedia.org. Temperature control is also crucial, as higher temperatures can sometimes lead to side reactions or isomerization of the products.

Catalyst System: While aluminum chloride (AlCl₃) is the traditional catalyst, other Lewis acids such as ferric chloride (FeCl₃), boron trifluoride (BF₃), and zinc chloride (ZnCl₂) can also be employed wikipedia.org. The amount of catalyst is also a key parameter. Stoichiometric amounts are often required because the catalyst complexes with the product ketone, rendering it inactive. The Perrier addition procedure, where the hydrocarbon is added to a pre-formed complex of the acyl chloride and Lewis acid, can sometimes improve yields and selectivity acs.orgwikipedia.org.

Acylating Agent: The choice of acylating agent (e.g., acetyl chloride vs. acetic anhydride) can also impact the reaction. Acetyl chloride is generally more reactive than acetic anhydride.

| Parameter | Considerations | Example from Literature (Acetylation of 3,3'-dimethylbiphenyl) |

|---|---|---|

| Solvent | Solubility, catalyst activity, boiling point | Boiling 1,2-dichloroethane found to be optimal acs.orgwikipedia.org |

| Temperature | Reaction rate vs. side reactions | Boiling point of the solvent (1,2-dichloroethane) acs.orgwikipedia.org |

| Catalyst | Activity, cost, ease of handling | AlCl₃ is commonly used acs.orgwikipedia.org |

| Catalyst Stoichiometry | Stoichiometric amounts often needed | Stoichiometric amounts of AlCl₃ used acs.orgwikipedia.org |

| Addition Procedure | Can influence yield and selectivity | Perrier addition procedure was found to be superior acs.orgwikipedia.org |

Oxidation of 3-(3-Methylphenyl)toluene and Related Toluene Derivatives

An alternative and more direct route to this compound is the selective oxidation of the methyl group of 3-(3-methylphenyl)toluene. The primary challenge in this approach is to control the oxidation to the aldehyde stage and prevent further oxidation to the corresponding carboxylic acid (benzoic acid).

The selective oxidation of toluene and its derivatives to benzaldehydes is a well-studied area of organic synthesis. The key to success lies in the careful selection of the oxidizing agent and precise control of the reaction conditions.

Strong vs. Mild Oxidizing Agents: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, will typically oxidize the methyl group of a toluene derivative all the way to a carboxylic acid wikipedia.org. To stop the oxidation at the aldehyde stage, milder or more selective oxidizing agents are required wikipedia.org.

Catalytic Systems: Several catalytic systems have been developed for the selective aerobic oxidation of toluene derivatives. These often involve transition metal catalysts in the presence of a co-catalyst or promoter.

Co/Mn/Br systems: A combination of cobalt and manganese salts with a bromide source is effective for the aerobic oxidation of toluene derivatives to aromatic aldehydes .

Vanadium-based catalysts: Vanadium-based catalysts, in conjunction with oxidants like hydrogen peroxide, have been shown to selectively produce benzaldehyde (B42025) from toluene mdpi.com.

Biocatalytic Oxidation: Enzymatic methods, such as those using laccase or peroxidase, offer high selectivity for the oxidation of aromatic methyl groups to aldehydes under mild conditions acs.org.

Reaction Control: Several strategies can be employed to prevent overoxidation:

Limiting the amount of oxidant: Using a stoichiometric or slightly substoichiometric amount of the oxidizing agent can help to prevent further oxidation of the desired aldehyde.

Solvent Effects: The choice of solvent can influence the selectivity of the oxidation. For instance, using hexafluoropropan-2-ol (HFIP) as a solvent has been shown to prevent overoxidation to benzoic acid in some catalytic systems mdpi.com.

Reaction Time and Temperature: Careful monitoring and control of the reaction time and temperature are crucial. Shorter reaction times and lower temperatures can favor the formation of the aldehyde.

In situ trapping of the aldehyde: In some cases, the aldehyde can be trapped as a less reactive derivative (e.g., an acetal) as it is formed to prevent its further oxidation.

| Oxidizing System | Typical Conditions | Selectivity for Aldehyde | Comments |

|---|---|---|---|

| Strong Oxidants (e.g., KMnO₄) | Harsh conditions | Low (favors carboxylic acid) wikipedia.org | Not suitable for selective aldehyde synthesis. |

| Co/Mn/Br Catalysis | Acetic acid/water, air/O₂ | Good, but optimization is key | An economical and environmentally friendly approach . |

| V-based Catalysis with H₂O₂ | Biphasic system, mild conditions mdpi.com | Highly selective, no benzoic acid detected in some cases mdpi.com | A sustainable approach mdpi.com. |

| Biocatalysis (e.g., Laccase) | Aqueous medium, mild pH and temperature acs.org | High | Environmentally benign but may have limitations in substrate scope and scale-up. |

Ultrasonic-Assisted Oxidation Processes for Enhanced Selectivity and Kinetics

The oxidation of a suitable precursor, such as 3-methyl-3'-methylbiphenyl, is a direct route to this compound. The application of ultrasound, a field known as sonochemistry, can significantly enhance such oxidation processes. mdpi.comksu.edu.sa Sonication improves chemical reactions by acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid. nih.gov This collapse generates localized hot spots with transient high temperatures (~5000 K) and pressures (~1000 atm), leading to accelerated reaction rates. nih.gov

In the context of synthesizing this compound, ultrasonic irradiation can promote the formation of reactive radical species from oxidants or water, which can initiate the oxidation of the methyl group on the benzaldehyde precursor ring. mdpi.comnih.gov This method offers the potential for improved selectivity for the aldehyde over the carboxylic acid, as the high-energy, short-lived environment can be tuned to favor partial oxidation. Furthermore, ultrasound can enhance mass transfer in heterogeneous catalytic systems, increasing the efficiency of solid-supported catalysts. nih.gov Studies on the ultrasonic-assisted oxidation of benzyl alcohol to benzaldehyde have demonstrated a clear beneficial effect, increasing both reaction speed and selectivity by preventing the further degradation of the aldehyde product. mdpi.com

Table 1: Potential Enhancements in Ultrasonic-Assisted Oxidation

| Parameter | Effect of Ultrasonic Irradiation |

| Reaction Kinetics | Accelerated reaction rates due to the high-energy environment created by acoustic cavitation. nih.gov |

| Product Selectivity | May improve selectivity towards the aldehyde by preventing over-oxidation to the corresponding carboxylic acid. mdpi.com |

| Reaction Conditions | Often allows for milder bulk conditions (lower temperature and pressure), contributing to energy savings. |

| Catalyst Efficiency | In heterogeneous systems, ultrasound can clean and activate catalyst surfaces and improve mass transport of reactants to the catalytic sites. nih.gov |

| Oxidant Activation | Can promote the homolytic cleavage of oxidants like H₂O₂ or O₂ to generate highly reactive radical species. mdpi.com |

Novel and Emerging Synthetic Approaches

Recent advancements in synthetic organic chemistry have focused on developing more efficient, selective, and environmentally benign methods for constructing complex molecules like this compound.

Catalytic Oxidation Methods

Catalytic oxidation provides a powerful and atom-economical pathway for the conversion of benzylic C-H bonds to aldehydes. organic-chemistry.org For the synthesis of this compound, the precursor would be 3-(3-methylphenyl)toluene. A variety of heterogeneous and homogeneous catalytic systems have been developed for the selective oxidation of toluene derivatives.

Heterogeneous catalysts, such as mixed metal oxides, are particularly attractive due to their ease of separation and recyclability. acs.org For instance, molybdenum-incorporated manganese oxide nanomaterials have shown notable activity for the liquid-phase oxidation of toluene to benzaldehyde and benzyl alcohol. acs.org Another effective system involves using TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxy) as a catalyst in conjunction with a stoichiometric oxidant like Oxone. cmu.edu This metal-free system operates under mild conditions and shows good functional group tolerance, which is crucial for complex molecules. cmu.edu The choice of catalyst and oxidant is critical for maximizing the yield of the aldehyde while minimizing the formation of the corresponding carboxylic acid.

Table 2: Comparison of Catalytic Systems for Benzylic Oxidation

| Catalytic System | Oxidant | Typical Conditions | Advantages |

| MnMoO₄ Nanomaterials | Molecular Oxygen | Solvothermal, ~150-200 °C | Heterogeneous, reusable, good conversion rates. acs.org |

| TEMPO/Co(OAc)₂ | NaClO | Biphasic system | High selectivity for aldehydes and ketones. organic-chemistry.org |

| TEMPO/Oxone | Oxone | Acetonitrile (B52724), room temperature | Metal-free, mild conditions, tolerates sensitive functional groups. cmu.edu |

| Eosin Y (Photocatalyst) | Molecular Oxygen | Blue LED irradiation, room temperature | Metal-free, green (uses light and O₂), high chemoselectivity. organic-chemistry.org |

Grignard Addition Followed by Catalytic Oxidation

The Grignard reaction is a classic method for forming carbon-carbon bonds. bartleby.com A plausible, albeit multi-step, approach to this compound using this chemistry involves two key stages: the formation of a biaryl alcohol intermediate and its subsequent oxidation.

Formation of the Biaryl Methanol: The first step would involve the synthesis of the biaryl backbone. This can be achieved by reacting the Grignard reagent derived from 3-bromotoluene (B146084), which is 3-methylphenylmagnesium bromide, with 3-bromobenzyl alcohol (with the alcohol group protected to prevent it from reacting with the Grignard reagent). A more direct approach involves the reaction of 3-methylphenylmagnesium bromide with 3-bromobenzaldehyde itself. The Grignard reagent would add to the carbonyl group, and after an aqueous workup, would yield (3-bromophenyl)(3-methylphenyl)methanol. askfilo.comlibretexts.org

Oxidation to Aldehyde: The resulting secondary alcohol, (3-bromophenyl)(3-methylphenyl)methanol, would then be oxidized to the target aldehyde. This oxidation can be carried out using a variety of reagents, such as those mentioned in the catalytic oxidation section (e.g., TEMPO/Oxone or PCC), to selectively convert the secondary alcohol to a ketone. Correction: To obtain the target aldehyde, the initial Grignard reaction should target the formation of 3-(3-methylphenyl)benzyl alcohol. This can be achieved by reacting a Grignard reagent from a 3-halophenyl derivative with 3-methylbenzaldehyde (B113406) or vice versa. For example, reacting 3-bromophenylmagnesium bromide with 3-methylbenzaldehyde would yield (3-bromophenyl)(3-methylphenyl)methanol. A more direct route to the required precursor is needed. A better Grignard approach would be to form the biaryl bond first, for instance creating 3-(3-methylphenyl)benzyl bromide, converting this to a Grignard reagent, and then reacting it with a formylating agent like ethyl orthoformate. A more standard sequence is to first form the biaryl C-C bond leading to a precursor like 3-(3-methylphenyl)benzyl alcohol, which is then oxidized to the final aldehyde.

Green Chemistry Principles in Synthesis Design

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. inovatus.es The synthesis of this compound can be made more sustainable by applying these principles, particularly in the context of modern cross-coupling reactions like the Suzuki-Miyaura coupling, which is a highly effective method for creating the biaryl C-C bond. mdpi.com

A green Suzuki-Miyaura reaction to form the biaryl core of the target molecule would involve coupling 3-formylphenylboronic acid with 3-bromotoluene. Applying green principles to this synthesis would include:

Safer Solvents: Replacing hazardous organic solvents like toluene or THF with water or bio-based solvents such as tert-amyl alcohol. gctlc.orgnih.gov

Catalysis: Using highly efficient palladium or nickel catalysts at very low loadings to maximize atom economy and reduce metal waste. mdpi.comnih.gov Developing recyclable catalytic systems, such as those on a solid support, further enhances sustainability. inovatus.es

Energy Efficiency: Employing reaction conditions that minimize energy consumption, such as running reactions at lower temperatures or for shorter durations. gctlc.org

Waste Prevention: Choosing reagents and pathways that minimize the formation of byproducts. The Suzuki reaction is advantageous in this regard, as its primary byproduct is a benign inorganic salt.

Table 3: Application of Green Chemistry Principles to the Suzuki Synthesis of this compound

| Principle | Application in Synthesis |

| 1. Waste Prevention | Utilize high-yield reactions like Suzuki coupling to minimize byproduct formation. mdpi.com |

| 2. Atom Economy | Cross-coupling reactions are designed to incorporate a majority of the atoms from the reactants into the final product. |

| 5. Safer Solvents | Perform the reaction in water or green alcohol solvents instead of traditional volatile organic compounds. gctlc.orgnih.gov |

| 6. Design for Energy Efficiency | Use of highly active catalysts that allow for lower reaction temperatures and shorter reaction times. gctlc.org |

| 7. Use of Renewable Feedstocks | While challenging for this specific molecule, this principle encourages sourcing starting materials from biological precursors where possible. |

| 9. Catalysis | Employ recyclable palladium or earth-abundant nickel catalysts to reduce waste and cost. mdpi.comnih.gov |

Retrosynthetic Analysis Pathways for this compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, there are two primary disconnections to consider.

C-C Bond Disconnection: The most logical disconnection is the carbon-carbon bond between the two aromatic rings. This is a common strategy for biaryl compounds. This disconnection leads to two synthons: a 3-formylphenyl cation and a 3-methylphenyl anion (or vice versa). These synthons correspond to practical synthetic equivalents suitable for cross-coupling reactions.

Suzuki Coupling: 3-formylphenylboronic acid and 3-bromotoluene.

Stille Coupling: 3-formylphenyl halide and (3-methylphenyl)tributylstannane.

Negishi Coupling: 3-formylphenyl halide and (3-methylphenyl)zinc chloride.

Functional Group Interconversion (FGI): Another retrosynthetic step involves the interconversion of the aldehyde functional group. The aldehyde can be seen as the oxidation product of a primary alcohol or a methyl group.

Oxidation Route: This disconnects this compound back to 3-(3-methylphenyl)benzyl alcohol, which would require an oxidation step.

Benzylic Oxidation Route: This disconnects further back to 3-(3-methylphenyl)toluene, which would require a selective benzylic oxidation.

These retrosynthetic pathways provide a logical map for designing a viable synthesis, with the C-C bond disconnection via a Suzuki coupling representing one of the most efficient and modern routes.

Reactivity and Chemical Transformations of 3 3 Methylphenyl Benzaldehyde

Electrophilic Nature of the Aldehyde Moiety

The carbonyl group (C=O) in 3-(3-Methylphenyl)benzaldehyde is highly polarized due to the significant difference in electronegativity between the carbon and oxygen atoms. This polarization results in a partial positive charge (δ+) on the carbonyl carbon and a partial negative charge (δ-) on the oxygen atom. The electron-deficient nature of the carbonyl carbon makes it an electrophile, rendering it susceptible to attack by nucleophiles. libretexts.orglibretexts.org This electrophilicity is the basis for a wide range of nucleophilic addition reactions. libretexts.orggauthmath.com While the adjacent aromatic rings can donate some electron density through resonance, the carbon atom remains a prime target for nucleophilic attack. libretexts.org

Nucleophilic addition is a characteristic reaction of aldehydes. libretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the pi (π) bond of the carbonyl group. This leads to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol or undergoes further reaction. libretexts.orgutdallas.edu

Grignard reagents (organomagnesium halides, R-MgX) are potent nucleophiles that readily react with aldehydes like this compound. utdallas.eduyoutube.com The nucleophilic alkyl or aryl group from the Grignard reagent attacks the carbonyl carbon, leading to the formation of a carbon-carbon bond. utdallas.eduaskfilo.com Subsequent hydrolysis of the resulting magnesium alkoxide intermediate in an acidic workup yields a secondary alcohol. utdallas.edustudycorgi.com

The general reaction is as follows:

Nucleophilic attack: this compound + R-MgX → Tetrahedral alkoxide intermediate

Protonation: Tetrahedral alkoxide intermediate + H₃O⁺ → Secondary alcohol + Mg(OH)X

Table 1: Examples of Grignard Reactions with this compound

| Grignard Reagent (R-MgX) | Product (Secondary Alcohol) |

|---|---|

| Methylmagnesium bromide (CH₃MgBr) | 1-(3-(3-Methylphenyl)phenyl)ethanol |

| Ethylmagnesium bromide (C₂H₅MgBr) | 1-(3-(3-Methylphenyl)phenyl)propan-1-ol |

This compound lacks alpha-hydrogens and therefore cannot enolize or act as the nucleophilic component in a typical aldol (B89426) reaction. However, it can readily serve as the electrophilic partner in crossed aldol or Claisen-Schmidt condensations. saudijournals.comscialert.net In this reaction, an enolizable ketone or aldehyde is treated with a base to form a nucleophilic enolate, which then attacks the carbonyl carbon of this compound. magritek.com The initial β-hydroxy carbonyl adduct typically undergoes spontaneous dehydration under the reaction conditions to yield a highly conjugated α,β-unsaturated carbonyl compound, often known as a chalcone (B49325). scialert.netrsc.org

These reactions are generally catalyzed by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). saudijournals.comscialert.net

Table 2: Claisen-Schmidt Condensation of this compound with Various Ketones

| Ketone | Base Catalyst | Product (α,β-Unsaturated Carbonyl Compound) |

|---|---|---|

| Acetone | NaOH | 4-(3-(3-Methylphenyl)phenyl)but-3-en-2-one |

| Acetophenone | KOH | 1-Phenyl-3-(3-(3-Methylphenyl)phenyl)prop-2-en-1-one |

The reaction of this compound with primary amines (R-NH₂) yields imines, also known as Schiff bases. jetir.orgmdpi.com This condensation reaction is typically catalyzed by a trace amount of acid and involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon. ijacskros.com The initial addition product, a carbinolamine, is unstable and subsequently loses a molecule of water to form the stable C=N double bond of the imine. ijacskros.comwalisongo.ac.id The removal of water, often by azeotropic distillation, drives the equilibrium towards the product. walisongo.ac.idresearchgate.net

Table 3: Formation of Schiff Bases from this compound

| Primary Amine (R-NH₂) | Product (Imine/Schiff Base) |

|---|---|

| Aniline (B41778) (C₆H₅NH₂) | N-(3-(3-Methylphenyl)benzylidene)aniline |

| Ethylamine (CH₃CH₂NH₂) | N-(3-(3-Methylphenyl)benzylidene)ethanamine |

As an aldehyde lacking α-hydrogens, this compound is a candidate for the Cannizzaro reaction. wikipedia.orgadichemistry.com This reaction occurs under strongly basic conditions (e.g., concentrated potassium hydroxide) and involves the disproportionation of two aldehyde molecules. wikipedia.orgscribd.com In the process, one molecule of the aldehyde is reduced to the corresponding primary alcohol, while the other molecule is oxidized to a carboxylic acid (in the form of its carboxylate salt). youtube.comrsc.org

The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule. The resulting tetrahedral intermediate then transfers a hydride ion (H⁻) to the carbonyl carbon of a second aldehyde molecule. wikipedia.orgyoutube.com This hydride transfer is the key redox step of the reaction.

Oxidation: this compound → 3-(3-Methylphenyl)benzoic acid (as salt)

Reduction: this compound → [3-(3-Methylphenyl)phenyl]methanol

Nucleophilic Addition Reactions

Oxidation Reactions and Pathways to Carboxylic Acids

The aldehyde functional group is readily oxidized to a carboxylic acid. researchgate.netorganic-chemistry.org The aldehyde in this compound can be converted to 3-(3-Methylphenyl)benzoic acid using a variety of oxidizing agents. mdpi.com Strong oxidants such as potassium permanganate (KMnO₄) and potassium dichromate (K₂Cr₂O₇) in acidic or basic media are effective for this transformation. Milder and more selective reagents, such as hydrogen peroxide (H₂O₂) or sodium perborate, can also be employed, often under catalytic conditions. organic-chemistry.orgmdpi.com

Table 4: Oxidation of this compound to 3-(3-Methylphenyl)benzoic Acid

| Oxidizing Agent | Conditions |

|---|---|

| Potassium permanganate (KMnO₄) | Basic, followed by acid workup |

| Potassium dichromate (K₂Cr₂O₇) | Acidic (e.g., H₂SO₄) |

| Hydrogen peroxide (H₂O₂) | Basic or with a catalyst |

Reduction Reactions to Alcohols and Hydrocarbons

The aldehyde functional group in this compound is readily susceptible to reduction, yielding either the corresponding alcohol or a complete deoxygenation to a hydrocarbon.

The reduction to the primary alcohol, [3-(3-Methylphenyl)phenyl]methanol, can be efficiently achieved using hydride reagents. Sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol is a common and mild method for this transformation. The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.

For the complete reduction of the aldehyde to a methyl group, yielding 3-methyl-3'-methylbiphenyl, more forcing conditions are required. Two classical methods for this deoxygenation are the Clemmensen and Wolff-Kishner reductions. The Clemmensen reduction employs a zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid and is suitable for substrates stable in strongly acidic conditions. vedantu.comquora.com Conversely, the Wolff-Kishner reduction utilizes hydrazine (N₂H₄) and a strong base like potassium hydroxide (KOH) at elevated temperatures, making it ideal for compounds that are sensitive to acid. youtube.comorganic-chemistry.org

| Starting Material | Reagents and Conditions | Product | Transformation |

|---|---|---|---|

| This compound | 1. NaBH₄ 2. CH₃OH | [3-(3-Methylphenyl)phenyl]methanol | Aldehyde to Alcohol |

| This compound | Zn(Hg), conc. HCl | 3-Methyl-3'-methylbiphenyl | Aldehyde to Hydrocarbon (Clemmensen) |

| This compound | N₂H₄, KOH, heat | 3-Methyl-3'-methylbiphenyl | Aldehyde to Hydrocarbon (Wolff-Kishner) |

Electrophilic Aromatic Substitution on the Biphenyl (B1667301) System

The biphenyl core of this compound presents multiple sites for electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is governed by the directing effects of the substituents on both aromatic rings. pearson.com

The two rings are influenced by different groups:

Ring A (Benzaldehyde ring): This ring bears the aldehyde group (-CHO). The aldehyde group is a deactivating, meta-directing group due to its electron-withdrawing nature through both induction and resonance. libretexts.org

Ring B (Toluene ring): This ring is substituted with a methyl group (-CH₃). The methyl group is an activating, ortho, para-directing group because of its electron-donating inductive and hyperconjugation effects. youtube.com

In an electrophilic aromatic substitution reaction, the incoming electrophile will preferentially attack the more activated ring. Therefore, substitution is expected to occur primarily on the methyl-substituted ring (Ring B), which is activated, rather than the aldehyde-substituted ring (Ring A), which is deactivated. youtube.com

Regioselectivity and Steric Hindrance Effects

Within the more reactive tolyl ring (Ring B), the methyl group directs incoming electrophiles to the ortho and para positions. This means substitution is most likely at the 2'-, 4'-, and 6'-positions.

However, steric hindrance plays a significant role in biphenyl systems. The covalent bond linking the two phenyl rings allows for rotation, but the rings are not typically coplanar, especially with substituents at the ortho positions.

Attack at the ortho positions (2' and 6') may be sterically hindered by the presence of the adjacent phenyl ring.

Attack at the para position (4') is generally less sterically hindered and often favored.

Therefore, the major product of an electrophilic aromatic substitution on this compound would be the result of substitution at the 4'-position. A mixture of products, including substitution at the 2'- and 6'-positions, is also possible, with the exact ratio depending on the specific electrophile and reaction conditions. Substitution on the deactivated benzaldehyde (B42025) ring at the positions meta to the aldehyde group (2-, 4-, and 6-positions) would be a minor pathway. youtube.comlibretexts.org

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly efficient in synthetic chemistry. nih.govnih.gov Aldehydes are common components in many MCRs. This compound can serve as the aldehyde component in various named reactions.

A prominent example is the Kabachnik-Fields reaction , a three-component reaction that synthesizes α-aminophosphonates from an aldehyde, an amine, and a dialkyl phosphite. organic-chemistry.orgwikipedia.org In this reaction, this compound would react with an amine (e.g., aniline) and a dialkyl phosphite (e.g., diethyl phosphite) to form the corresponding α-aminophosphonate derivative. mdpi.com These products are of interest as they are considered phosphorus analogues of α-amino acids. semanticscholar.org

| Reaction Name | Reactant 1 | Reactant 2 | Reactant 3 | Product Type |

|---|---|---|---|---|

| Kabachnik-Fields Reaction | This compound | Amine (e.g., Aniline) | Dialkyl Phosphite (e.g., Diethyl phosphite) | α-Aminophosphonate |

Other MCRs where this aldehyde could be employed include the Biginelli, Hantzsch, and Ugi reactions, which all utilize an aldehyde as a key starting material. nih.govrug.nl

Mechanistic Investigations of Key Reactions

The mechanisms of the aforementioned reactions are well-established in organic chemistry.

Electrophilic Aromatic Substitution: The mechanism proceeds through a two-step addition-elimination pathway. byjus.comuomustansiriyah.edu.iq

Formation of a Sigma Complex: The π-electron system of the aromatic ring attacks the electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. The rate-determining step is the disruption of aromaticity. masterorganicchemistry.comuci.edu For substitution on the tolyl ring of this compound, the positive charge of the arenium ion can be delocalized onto the carbon bearing the methyl group in the cases of ortho and para attack, which is a stabilizing interaction. youtube.com

Deprotonation: A base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the substituted product.

Kabachnik-Fields Reaction: The mechanism of this reaction can follow two main pathways, depending on the reactants and conditions. semanticscholar.orgnih.gov

Imine Pathway: The amine and aldehyde first condense to form an imine intermediate. This is followed by the nucleophilic addition of the dialkyl phosphite to the C=N double bond of the imine. This pathway is generally favored with less basic amines like aniline. nih.gov

α-Hydroxyphosphonate Pathway: The aldehyde reacts first with the dialkyl phosphite to form an α-hydroxyphosphonate intermediate. This is followed by nucleophilic substitution of the hydroxyl group by the amine. This route has been suggested for more nucleophilic amines. semanticscholar.org

Kinetic studies on similar systems have often favored the imine pathway as the more common route. nih.gov

Derivatives and Structural Modifications of 3 3 Methylphenyl Benzaldehyde

Synthesis of Analogues with Varied Substituents

The synthesis of analogues of 3-(3-Methylphenyl)benzaldehyde is predominantly achieved through cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and widely utilized method. This reaction facilitates the formation of the crucial carbon-carbon bond between the two phenyl rings, offering a high degree of tolerance for various functional groups and enabling the systematic variation of substituents. researchgate.netnih.gov

The general synthetic approach involves the coupling of a boronic acid or boronate ester derivative of one phenyl ring with a halogenated derivative of the other. For the synthesis of this compound analogues, this typically involves the reaction of 3-formylphenylboronic acid with a substituted 3-methylphenyl halide or, conversely, 3-methylphenylboronic acid with a substituted 3-formylphenyl halide. The choice of reactants allows for the precise placement of various substituents on either of the phenyl rings.

Positional Isomerism of the Methylphenyl Group

For instance, the synthesis of 4-(3-Methylphenyl)benzaldehyde can be achieved via the Suzuki-Miyaura coupling of 4-formylphenylboronic acid with 3-bromotoluene (B146084). Conversely, coupling 2-formylphenylboronic acid with 3-bromotoluene would yield 2-(3-Methylphenyl)benzaldehyde. The choice of the starting materials dictates the final position of the methylphenyl group.

These positional isomers exhibit distinct steric and electronic environments around the biphenyl (B1667301) linkage, which in turn affects their conformational preferences and potential biological activities. The ortho-isomer, for example, is expected to have a higher barrier to rotation around the biphenyl bond due to steric hindrance from the formyl group.

Functional Group Variations on the Phenyl Rings

The versatility of the Suzuki-Miyaura coupling and other palladium-catalyzed cross-coupling reactions allows for the introduction of a wide array of functional groups onto either of the phenyl rings of the this compound scaffold. arabjchem.org This functional group diversity is key to modulating the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic character, which are critical for its intended application.

Substituents can be introduced by utilizing appropriately functionalized boronic acids or aryl halides in the coupling reaction. For example, to introduce a methoxy (B1213986) group onto the benzaldehyde (B42025) ring, 3-formyl-4-methoxyphenylboronic acid could be coupled with 3-methylbromobenzene. Similarly, to introduce a nitro group onto the methylphenyl ring, 3-formylphenylboronic acid could be coupled with 3-methyl-4-nitrobromobenzene.

| Substituent | Position | Starting Material 1 (Boronic Acid/Ester) | Starting Material 2 (Aryl Halide) | Potential Property Modification |

| -OCH₃ | 4'-position | 3-Formylphenylboronic acid | 1-Bromo-3-methyl-4-methoxybenzene | Increased electron density, potential for hydrogen bonding |

| -NO₂ | 4-position | 3-Formyl-4-nitrophenylboronic acid | 3-Methylbromobenzene | Electron-withdrawing, potential for altered reactivity |

| -Cl | 2'-position | 3-Formylphenylboronic acid | 1-Bromo-2-chloro-3-methylbenzene | Altered lipophilicity and steric profile |

| -CF₃ | 3'-position | 3-Formylphenylboronic acid | 1-Bromo-3-methyl-5-(trifluoromethyl)benzene | Increased lipophilicity, potential for enhanced metabolic stability |

| -NH₂ | 5-position | 3-Amino-5-formylphenylboronic acid | 3-Methylbromobenzene | Introduction of a basic center, potential for salt formation |

Heterocyclic Ring Incorporations

The incorporation of heterocyclic rings into the this compound structure can significantly impact its biological activity and pharmacokinetic properties. nih.gov Heterocycles can introduce new hydrogen bonding sites, alter the molecule's polarity, and provide opportunities for specific interactions with biological targets.

Synthesis of such derivatives can be achieved by employing heterocyclic boronic acids or heterocyclic halides in Suzuki-Miyaura coupling reactions. researchgate.netnih.gov For example, coupling 3-formylphenylboronic acid with a brominated pyridine (B92270) derivative would result in a pyridyl-substituted analogue. Alternatively, a boronic acid derivative of a thiophene (B33073) could be coupled with 3-bromo-5-(3-methylphenyl)benzaldehyde to introduce a thiophene ring.

The aldehyde functionality of this compound itself can serve as a reactive handle for the construction of fused or appended heterocyclic systems. liberty.edu For instance, condensation reactions with amines or hydrazines can lead to the formation of imines or hydrazones, which can then undergo further cyclization reactions to form various nitrogen-containing heterocycles.

| Heterocyclic Ring | Method of Incorporation | Reactant with this compound Scaffold | Resulting Derivative Class |

| Pyridine | Suzuki-Miyaura Coupling | 3-Pyridylboronic acid | Pyridyl-phenyl-benzaldehydes |

| Thiophene | Suzuki-Miyaura Coupling | 2-Thiopheneboronic acid | Thienyl-phenyl-benzaldehydes |

| Pyrrole (B145914) | Paal-Knorr Synthesis | Amine and 1,4-dicarbonyl compound | N-substituted pyrrole derivatives |

| Quinoxaline | Condensation/Cyclization | o-Phenylenediamine | Quinoxaline derivatives |

| Oxadiazole | Cyclization of acylhydrazone | Hydrazine and subsequent cyclizing agent | Oxadiazole-containing biphenyls |

Design Principles for Modifying Reactivity and Biological Activity

The modification of the this compound structure is guided by principles aimed at altering its reactivity and eliciting or enhancing specific biological activities. Structure-activity relationship (SAR) studies are crucial in this process, providing insights into how different structural features influence the desired outcome. nih.govnih.gov

Key design principles include:

Steric Hindrance: The size and position of substituents, particularly in the ortho positions of the biphenyl linkage, can create steric hindrance that restricts rotation around the C-C single bond. libretexts.org This can lock the molecule into a specific conformation, which may be favorable for binding to a biological target.

Lipophilicity and Solubility: The introduction of lipophilic groups (e.g., alkyl chains, trifluoromethyl groups) or hydrophilic groups (e.g., hydroxyl, carboxyl groups) can modulate the molecule's solubility and its ability to cross biological membranes.

Hydrogen Bonding: The incorporation of functional groups capable of acting as hydrogen bond donors or acceptors (e.g., -OH, -NH₂, amide groups) can lead to more specific and stronger interactions with biological macromolecules.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar steric and electronic properties (bioisosteres) can be used to improve pharmacokinetic properties or reduce toxicity while maintaining biological activity.

Conformational Analysis of Derivatives and their Influence on Reactivity

The two phenyl rings in biphenyl derivatives like this compound are not coplanar due to steric hindrance between the ortho-hydrogens on adjacent rings. libretexts.org The degree of twisting is described by the dihedral angle between the planes of the two rings. This conformational flexibility, or lack thereof in sterically hindered analogues, has a profound impact on the molecule's reactivity and biological activity.

Substituents, particularly in the ortho positions, can significantly increase the energy barrier to rotation around the biphenyl bond, leading to the existence of stable rotational isomers known as atropisomers. cutm.ac.inyoutube.com Even in the absence of ortho-substituents, the conformational preference can be influenced by the electronic nature of the substituents and intramolecular interactions.

The conformation of this compound derivatives influences their reactivity in several ways:

Accessibility of the Aldehyde Group: The dihedral angle can affect the steric accessibility of the formyl group to incoming reagents. A more twisted conformation might shield the aldehyde, reducing its reactivity.

Electronic Communication between Rings: The degree of conjugation between the two phenyl rings is dependent on the dihedral angle. A more planar conformation allows for better π-orbital overlap and electronic communication, which can influence the reactivity of functional groups on both rings.

Binding to Active Sites: For biologically active derivatives, a specific conformation is often required for optimal binding to the active site of a protein or enzyme. The conformational preferences of the molecule will therefore dictate its biological efficacy.

Computational methods, such as Density Functional Theory (DFT), and experimental techniques, like Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to study the conformational landscape of these derivatives and to determine the preferred dihedral angles and rotational energy barriers. researchgate.net

Pharmacological and Biological Research Perspectives of 3 3 Methylphenyl Benzaldehyde Derivatives

Antimicrobial Activities

The antimicrobial properties of benzaldehyde (B42025) derivatives have been a subject of extensive research. researchgate.net These compounds are investigated for their efficacy against a wide range of pathogenic microorganisms, including bacteria and fungi. The core structure of 3-(3-methylphenyl)benzaldehyde provides a versatile platform for synthesizing derivatives with enhanced antimicrobial potency.

Antibacterial Efficacy Against Specific Pathogens (e.g., Escherichia coli, Staphylococcus aureus)

Derivatives of this compound have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study on a 3-(3-(4-hydroxy-3-methylphenyl)acryloyl)coumarin, synthesized from a benzaldehyde derivative, showed better antibacterial activity against Escherichia coli and Staphylococcus aureus compared to the precursor compound, 3-acetylcoumarin. researchgate.net Similarly, polymers functionalized with benzaldehyde derivatives have been shown to inhibit the growth of various microorganisms, including Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Salmonella typhi. researchgate.net The antibacterial efficacy of these polymers was found to be influenced by their microstructure and the number of phenolic hydroxyl groups in the bioactive moiety. researchgate.net

In another study, novel quinolinium derivatives were synthesized and showed strong antibacterial activities against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and NDM-1 Escherichia coli. nih.gov One particular derivative with a 4-fluorophenyl group demonstrated superior antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of methicillin (B1676495) and vancomycin (B549263) against drug-resistant strains. nih.gov Furthermore, research on benzimidazole (B57391) derivatives has highlighted their potential as antibacterial agents. A benzoyl-substituted benzimidazole derivative was particularly effective against Gram-negative pathogens like E. coli. nih.gov

The following table summarizes the antibacterial activity of some benzaldehyde derivatives against specific pathogens:

Table 1: Antibacterial Activity of Benzaldehyde Derivatives| Derivative | Pathogen | Activity | Reference |

|---|---|---|---|

| 3-(3-(4-hydroxy-3-methylphenyl)acryloyl)coumarin | Escherichia coli, Staphylococcus aureus | Better than 3-acetylcoumarin | researchgate.net |

| Benzaldehyde-functionalized polymers | Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Salmonella typhi | Growth inhibition | researchgate.net |

| Quinolinium derivative with 4-fluorophenyl group | MRSA, VRE, NDM-1 Escherichia coli | MICs lower than methicillin and vancomycin | nih.gov |

| Benzoyl-substituted benzimidazole derivative | Escherichia coli | MIC = 1 μg/mL | nih.gov |

Antifungal Properties

In addition to their antibacterial effects, derivatives of this compound have also been investigated for their antifungal properties. Benzaldehyde itself is known to be a fungicide. mdpi.com Research has shown that several benzaldehyde derivatives possess potent antifungal activity against various fungal species, including Aspergillus fumigatus, Aspergillus flavus, Aspergillus terreus, and Penicillium expansum. nih.gov The antifungal activity of these compounds is enhanced by the presence of an ortho-hydroxyl group in the aromatic ring. nih.gov

Polymers functionalized with benzaldehyde and its derivatives have also demonstrated the ability to inhibit the growth of fungi such as Aspergillus flavus, Aspergillus niger, and Candida albicans. researchgate.net Furthermore, a new benzaldehyde derivative, MPOBA, was found to almost completely inhibit the production of aflatoxin B1 in Aspergillus flavus at a concentration of 1.15 mM, while its fungal inhibitory activity was around 35%. mdpi.com This suggests that some benzaldehyde derivatives may have potent antiaflatoxigenic activities. mdpi.com

The following table provides a summary of the antifungal properties of some benzaldehyde derivatives:

Table 2: Antifungal Properties of Benzaldehyde Derivatives| Derivative/Compound | Fungal Species | Activity | Reference |

|---|---|---|---|

| Benzaldehyde derivatives with ortho-hydroxyl group | Aspergillus fumigatus, Aspergillus flavus, Aspergillus terreus, Penicillium expansum | Potent antifungal activity | nih.gov |

| Benzaldehyde-functionalized polymers | Aspergillus flavus, Aspergillus niger, Candida albicans | Growth inhibition | researchgate.net |

| MPOBA | Aspergillus flavus | Inhibition of aflatoxin B1 production | mdpi.com |

Proposed Mechanisms of Action (e.g., disruption of cellular processes, interference with oxidative stress pathways)

The antimicrobial effects of benzaldehyde derivatives are believed to be mediated through various mechanisms. One proposed mechanism is the disruption of cellular antioxidation. nih.gov Studies using yeast deletion mutants have indicated that the antifungal activity of benzaldehydes is linked to their ability to interfere with the oxidative stress-response pathway. nih.gov Specifically, they may induce alterations in cell morphology, cause damage to the cell membrane, and disrupt mitochondrial function. mdpi.com This can lead to an increase in reactive oxygen species and ultimately result in apoptosis of the fungal cells. mdpi.com

Another proposed mechanism involves the inhibition of essential cellular processes. For example, some quinolinium derivatives have been shown to disrupt the GTPase activity and dynamic assembly of the FtsZ protein, which is crucial for bacterial cell division. nih.govnih.gov This interference with cell division ultimately leads to bacterial cell death. nih.govnih.gov Additionally, some benzaldehyde derivatives may act by causing bacterial cell lysis. researchgate.net The lipophilicity of the compounds, which can be increased by the incorporation of aromatic rings and methyl groups, is also thought to play a role in their antimicrobial activity. mdpi.com

Anticancer and Cytotoxicity Studies

The potential of benzaldehyde derivatives as anticancer agents has been a significant area of research. researchgate.netnih.govnews-medical.net These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, and studies are ongoing to elucidate their mechanisms of action.

Inhibition of Tumor Cell Proliferation and Migration

Derivatives of this compound have been found to inhibit the growth and proliferation of cancer cells. For instance, benzaldehyde has been shown to inhibit the growth of osimertinib- and radiation-resistant cancer cells. nih.gov A derivative of benzaldehyde has also been shown to inhibit pancreatic tumor growth and lung metastasis in a mouse model. nih.govnews-medical.net Furthermore, a thiazole-based derivative, [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide, displayed diverse anti-proliferative activities towards various tumor cells, including leukemia, liver, breast, lung, and glioma cells. dmed.org.ua

The inhibitory effects of these compounds are often linked to their ability to interfere with key signaling pathways involved in cell growth and proliferation. For example, the mTOR kinase inhibitor X-387, a pyrazolopyrimidine derivative, has been shown to block mTORC1 and mTORC2-mediated signaling pathways in cell lines with activated mTOR signaling. nih.gov This compound also inhibited cell motility, which is associated with a decrease in the activity of small GTPases such as RhoA, Rac1, and Cdc42. nih.gov

The following table summarizes the inhibitory effects of some benzaldehyde derivatives on tumor cell proliferation and migration:

Table 3: Inhibition of Tumor Cell Proliferation and Migration by Benzaldehyde Derivatives| Derivative/Compound | Cancer Cell Line/Model | Effect | Reference |

|---|---|---|---|

| Benzaldehyde | Osimertinib- and radiation-resistant cancer cells | Growth inhibition | nih.gov |

| Benzaldehyde derivative | Mouse model of pancreatic cancer | Inhibition of tumor growth and lung metastasis | nih.govnews-medical.net |

| [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide | Leukemia, liver, breast, lung, and glioma cells | Anti-proliferative activity | dmed.org.ua |

| X-387 (pyrazolopyrimidine derivative) | Cell lines with activated mTOR signaling | Inhibition of cell proliferation and motility | nih.gov |

Induction of Apoptosis

In addition to inhibiting cell proliferation, some benzaldehyde derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. For example, a bitter apricot ethanolic extract (BAEE), which contains benzaldehyde, was found to induce apoptosis in pancreatic cancer cells through a mitochondria-dependent pathway. researchgate.net This was confirmed by DAPI staining, flow cytometric analysis, an increased Bax/Bcl-2 ratio, and upregulation of caspase-3. researchgate.net

The induction of apoptosis is a key mechanism by which many anticancer drugs exert their effects. The ability of benzaldehyde derivatives to trigger this process in cancer cells without significantly affecting normal cells is a promising area of research. researchgate.net The molecular mechanisms underlying this pro-apoptotic activity are still under investigation, but they are thought to involve the modulation of various signaling pathways that regulate cell survival and death. researchgate.net

Selectivity Profile Against Normal Cells

A critical aspect in the development of new therapeutic agents, particularly in oncology, is their selectivity towards target cells over healthy, normal cells. For derivatives of this compound, understanding this selectivity is paramount. While direct studies on this compound derivatives are not extensively documented in publicly available research, insights can be drawn from studies on the broader class of benzaldehyde derivatives.

Research has shown that some benzaldehyde compounds exhibit a degree of selectivity, with higher toxicity observed in cancer cell lines compared to noncancerous cells. nih.gov For instance, studies on benzaldehyde (BA) have indicated that the half-maximal inhibitory concentration (IC50) for noncancer cell lines can be significantly higher than that for cancer cell lines. nih.gov This suggests a potential therapeutic window for such compounds.

However, the cytotoxic effects can be concentration-dependent. One study on a benzaldehyde formulation noted that while higher concentrations led to a significant decrease in the viability of cancer cells, very low concentrations resulted in a stimulatory effect on cell proliferation in the same cell lines after prolonged incubation. rgcc-international.com Another study investigating the effects of benzaldehyde on cultured human lymphocytes found that concentrations of 10, 25, and 50 μg/mL induced cytotoxicity and DNA damage, highlighting the importance of determining the precise dose-response relationship for any new derivative. nih.gov

For derivatives of this compound, the introduction of the methylphenyl group could modulate this selectivity profile. The lipophilicity and steric bulk of this substituent may influence cellular uptake and interaction with molecular targets, potentially altering the toxicity profile towards both cancerous and normal cells. Further research, including in vitro cytotoxicity assays using a panel of cancer and normal cell lines, is necessary to elucidate the specific selectivity of this compound derivatives.

Table 1: Cytotoxicity of Benzaldehyde in Different Cell Lines

| Cell Line Type | Observation | Reference |

| Cancer vs. Noncancer | IC50 for noncancer cell lines was significantly higher than for cancer cell lines. | nih.gov |

| Cancer Cell Lines | Significant decrease in viability at higher concentrations (10⁻² to 10⁻⁵ M). | rgcc-international.com |

| Cancer Cell Lines | Increased cell proliferation at a lower concentration (10⁻⁶ M) after 48 and 72 hours. | rgcc-international.com |

| Human Lymphocytes | Cytotoxicity and DNA damage observed at 10, 25, and 50 μg/mL. | nih.gov |

Anti-inflammatory Potential

The biphenyl (B1667301) and benzaldehyde structural motifs are present in numerous compounds that have demonstrated anti-inflammatory properties. This suggests that derivatives of this compound hold promise as potential anti-inflammatory agents.

Research into novel biphenyl-4-carboxylic acid amides has revealed significant anti-inflammatory activity in carrageenan-induced paw edema models. nih.gov Similarly, benzaldehyde derivatives isolated from a marine fungus, specifically flavoglaucin (B158435) and isotetrahydro-auroglaucin, have been shown to possess anti-inflammatory effects. These compounds were found to inhibit the production of key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins. nih.gov Their mechanism of action was linked to the inactivation of the NF-κB pathway and the induction of heme oxygenase-1 (HO-1). nih.gov

The anti-inflammatory potential of a compound is often evaluated by its ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). For instance, a newly synthesized salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, demonstrated anti-inflammatory effects in a lipopolysaccharide (LPS)-induced rat model, which was hypothesized to be mediated through the inhibition of COX-2. nih.gov

Given these precedents, it is plausible that derivatives of this compound could modulate inflammatory pathways. The specific substitution pattern on the biphenyl core, including the 3-methylphenyl group, would be expected to influence the potency and selectivity of these effects.

Structure-Activity Relationship (SAR) Studies

The biological activity of a series of related compounds is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds to enhance their potency and reduce potential side effects.

Influence of Substituent Effects on Biological Activity

For derivatives of this compound, the nature and position of substituents on both phenyl rings are expected to significantly impact their biological activity. Studies on related biphenyl and benzimidazole structures provide valuable insights into these effects.

In a study of 4'-methylbiphenyl-2-(substituted phenyl) carboxamide derivatives with anti-inflammatory activity, a three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis highlighted the importance of thermodynamic, structural, and electronic parameters in governing their activity. researchgate.net This indicates that factors such as the electronic nature (electron-donating or electron-withdrawing) and the size of the substituents are critical.

Research on benzimidazole derivatives has shown that substitutions at various positions on the benzimidazole nucleus can greatly influence anti-inflammatory activity. nih.gov For example, in one series of naphthimidazoles, a 4-methoxyphenyl (B3050149) substitution at the 2-position of the imidazole (B134444) nucleus was favorable for anti-inflammatory activity, whereas chloro- or hydroxy-substituted phenyl moieties at the same position led to reduced activity. nih.gov

Identification of Pharmacophore Sites

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. Identifying the pharmacophore of a class of compounds is a key step in rational drug design.

For biphenyl derivatives, pharmacophore modeling has been successfully applied. In one study on biphenyl derivatives as aromatase inhibitors, a four-point pharmacophore was developed consisting of two hydrogen-bond acceptors and two aromatic rings. nih.gov This model demonstrated a strong correlation between the predicted and actual biological activities, suggesting its utility in designing new, more potent inhibitors. nih.gov

For the anti-inflammatory activity of this compound derivatives, a pharmacophore model would likely include features such as:

Aromatic rings: The two phenyl rings of the biphenyl core are fundamental for hydrophobic interactions with the target protein.

Hydrogen bond acceptors/donors: The aldehyde group can act as a hydrogen bond acceptor. Modifications to introduce other functional groups could add further hydrogen bonding capabilities.

Hydrophobic features: The methyl group provides a key hydrophobic interaction point.

The development of a specific pharmacophore model for this class of compounds would require the synthesis and biological evaluation of a diverse set of derivatives. This model would then serve as a valuable tool for the virtual screening of compound libraries and the design of novel derivatives with optimized anti-inflammatory potential.

Pharmacokinetic Property Predictions of Derivatives (ADME)

The pharmacokinetic profile of a drug candidate, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME), is a critical determinant of its clinical success. In silico prediction of these properties is now a standard practice in early-stage drug discovery to identify compounds with favorable drug-like characteristics and to flag potential liabilities.

For derivatives of this compound, several key ADME parameters would need to be considered.

Table 2: Predicted ADME Properties for Hypothetical this compound Derivatives

| Property | Predicted Outcome | Rationale/Comparison | Reference |

| Absorption | Potentially good oral absorption | Many small molecule drugs with similar molecular weights and logP values show good oral bioavailability. For example, in silico studies on benzimidazole derivatives predicted good oral absorption based on Lipinski's rule of five. | nih.gov |

| Distribution | Likely to distribute into various tissues | A study on a beta-methyl-[1,1'-biphenyl]-4-propanenitrile showed distribution throughout the organism, with enrichment in the liver and kidney. | nih.gov |

| Metabolism | Expected to undergo metabolism, primarily in the liver | The aldehyde group is susceptible to oxidation to a carboxylic acid. The biphenyl core can be hydroxylated. Cytochrome P450 enzymes are likely to be involved. | nih.gov |

| Excretion | Likely to be excreted via both urine and feces | The aforementioned study on a biphenyl derivative showed nearly equal elimination in urine (44.7%) and feces (41.3%). | nih.gov |

| Potential for Toxicity | To be determined | In silico toxicity predictions for related benzimidazole derivatives have indicated potential for genotoxicity in some cases. | nih.gov |

This table is predictive and based on data from related compounds. Experimental validation is required.

In silico tools can predict properties such as:

Lipinski's Rule of Five: To assess drug-likeness and predict oral bioavailability. nih.gov

Topological Polar Surface Area (TPSA): To predict cell permeability.

Blood-Brain Barrier (BBB) penetration: To determine potential for central nervous system effects.

Interaction with Cytochrome P450 (CYP) enzymes: To predict metabolic pathways and potential for drug-drug interactions.

Human Ether-à-go-go-Related Gene (hERG) inhibition: To assess the risk of cardiotoxicity.

By synthesizing a library of this compound derivatives and subjecting them to in silico ADME profiling, researchers can prioritize compounds with the most promising pharmacokinetic properties for further preclinical development.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For 3-(3-Methylphenyl)benzaldehyde, DFT analysis offers a detailed understanding of its charge distribution and helps predict its reactivity and spectroscopic properties.

Modeling Charge Distribution and Reactivity Prediction

DFT calculations can model the electron distribution within the this compound molecule, providing insights into its electrostatic potential. This information is crucial for predicting how the molecule will interact with other chemical species. For instance, regions with high electron density are likely to be sites for electrophilic attack, while areas with low electron density are prone to nucleophilic attack. nih.gov

The analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of DFT. The energy and localization of these orbitals are fundamental in predicting the chemical reactivity of the molecule. The HOMO-LUMO energy gap is a significant parameter that helps to characterize the chemical reactivity and kinetic stability of the molecule. mdpi.com

Table 1: Calculated Physicochemical Properties of Related Benzaldehyde (B42025) Derivatives

| Property | Value | Reference |

|---|---|---|

| Ionization Potential (I) | Varies based on substituent | nih.gov |

| Hardness (η) | Varies based on substituent | nih.gov |

| Electronegativity (χ) | Varies based on substituent | nih.gov |

Spectroscopic Property Prediction (e.g., UV-Vis Absorption)

DFT methods, particularly Time-Dependent DFT (TD-DFT), are employed to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.netuni-muenchen.de By calculating the vertical transition energies and oscillator strengths, TD-DFT can forecast the wavelengths at which this compound is likely to absorb light. uni-muenchen.de These theoretical predictions can be compared with experimental data to validate the computational model and to assign the observed spectral bands to specific electronic transitions, such as π→π* or n→π* transitions. mdpi.com Machine learning models are also being explored to predict UV-Vis spectra from molecular structures. nih.gov

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is instrumental in identifying potential biological targets for a compound and estimating its binding affinity.

Ligand-Protein Binding Affinity Predictions

Molecular docking simulations can predict the binding affinity between this compound (the ligand) and a variety of proteins. The binding affinity is often expressed as a scoring function, which estimates the free energy of binding. A lower score typically indicates a more favorable binding interaction. These predictions are crucial for prioritizing compounds in drug discovery pipelines. chemrxiv.org

Identification of Potential Biological Targets (e.g., enzymes, receptors)

By docking this compound against a library of known protein structures, researchers can identify potential biological targets. For example, studies on similar benzaldehyde derivatives have investigated their inhibitory activities against enzymes like phenoloxidase and acetylcholinesterase. nih.govnih.gov Such investigations can suggest potential therapeutic applications for the compound. For instance, m-tolualdehyde, a related compound, has been shown to interact with cytochrome P-450 (CYP) isozymes. nih.gov

Table 2: Potential Biological Targets for Benzaldehyde Derivatives

| Target | Type | Potential Effect | Reference |

|---|---|---|---|

| Phenoloxidase | Enzyme | Inhibition | nih.gov |

| Acetylcholinesterase (AChE) | Enzyme | Inhibition | nih.gov |

| Carbonic Anhydrases (hCAs) | Enzyme | Inhibition | nih.gov |

Molecular Dynamics (MD) Simulations for Complex Stability Evaluation

Following molecular docking, molecular dynamics (MD) simulations can be performed to evaluate the stability of the predicted ligand-protein complex over time. researchgate.net MD simulations provide a dynamic view of the complex, allowing researchers to observe the conformational changes and intermolecular interactions that occur. researchgate.net